2-(4-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide is a complex organic compound that features a fluorophenoxy group, a thiophene ring, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological targets.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.
Industry: Its unique properties could be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide involves its interaction with specific molecular targets. The fluorophenoxy group can enhance binding affinity to certain receptors, while the thiophene ring can participate in π-π interactions. The pyrrolidine moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide
- 2-(4-bromophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide
- 2-(4-methylphenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide
Uniqueness
2-(4-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to other halogens or substituents.
Biological Activity
2-(4-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by various research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a fluorinated phenyl group, a thiophene moiety, and a pyrrolidine ring. The presence of these functional groups is significant for its biological activity.
Biological Activity Overview
Recent studies have indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary tests suggest effectiveness against certain bacterial strains.
- Cytotoxicity : Evaluations in cancer cell lines indicate potential cytotoxic effects.
- Neuroactivity : Investigations into its effects on neurotransmitter systems have shown promise.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrrolidine compounds often exhibit antimicrobial properties. In vitro studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
Compound Name | MIC (mg/mL) | Activity Against |
---|---|---|
2-(4-fluorophenoxy)-N-{...} | 0.0039 | S. aureus |
2,6-dipyrrolidino-1,4-dibromobenzene | 0.025 | E. coli |
Other pyrrolidine derivatives | Varies | Various bacterial strains |
Note: MIC = Minimum Inhibitory Concentration
Cytotoxicity Studies
In studies involving cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound demonstrated significant cytotoxic effects, suggesting potential as an anticancer agent.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study assessed the viability of cancer cells after treatment with varying concentrations of the compound. The results indicated:
- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines.
- Mechanism of Action : Apoptosis was identified as a primary mechanism through which the compound induces cell death.
Neuroactivity
The potential neuroactive properties of this compound are being explored in relation to its effects on neurotransmitter systems. Initial studies suggest modulation of serotonin and dopamine pathways, indicating possible applications in treating neurological disorders.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c18-14-1-3-16(4-2-14)22-11-17(21)19-15-5-7-20(10-15)9-13-6-8-23-12-13/h1-4,6,8,12,15H,5,7,9-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNCOGFYPINXCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)COC2=CC=C(C=C2)F)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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